

# A Comprehensive Technical Guide to 4-Methylpyridine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Methylpyridine

Cat. No.: B042270

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **4-Methylpyridine**, also known as  $\gamma$ -picoline, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document outlines its chemical and physical properties, synthesis, reactivity, and significant applications, with a focus on its role in drug discovery and development.

## Core Identification

- IUPAC Name: **4-Methylpyridine**<sup>[1][2][3]</sup>
- CAS Number: 108-89-4<sup>[1][2][4]</sup>
- Synonyms: 4-Picoline,  $\gamma$ -Picoline, p-Methylpyridine<sup>[1][3][5][6]</sup>

## Chemical and Physical Properties

**4-Methylpyridine** is a colorless to light yellow liquid with a distinct, sweetish odor.<sup>[2][4]</sup> It is miscible with water and soluble in common organic solvents like ethanol and ether.<sup>[1][4]</sup> The following tables summarize its key quantitative properties.

Table 1: General and Physical Properties

Property	Value	Source(s)
<b>Molecular Formula</b>	<b>C<sub>6</sub>H<sub>7</sub>N</b>	<a href="#">[1]</a> <a href="#">[4]</a>
Molar Mass	93.13 g·mol <sup>-1</sup>	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[7]</a>
Appearance	Colorless to light yellow liquid	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>
Density	0.957 g/mL at 25 °C	<a href="#">[1]</a> <a href="#">[4]</a>
Melting Point	2.4 °C to 3 °C	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[7]</a>
Boiling Point	145 °C	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[6]</a>
Solubility in Water	Miscible / 1000 g/L	<a href="#">[1]</a> <a href="#">[7]</a>
Refractive Index (n <sup>20</sup> /D)	1.504	<a href="#">[4]</a>

| pK<sub>a</sub> of conjugate acid | 5.98 |[\[1\]](#)[\[5\]](#) |

Table 2: Safety and Handling Properties

Property	Value	Source(s)
<b>Flash Point</b>	<b>39 °C to 40 °C (closed cup)</b>	<a href="#">[1]</a> <a href="#">[7]</a>
Autoignition Temperature	538 °C	<a href="#">[1]</a> <a href="#">[7]</a>
Vapor Pressure	4 - 5.8 hPa at 20 °C	<a href="#">[7]</a>
Vapor Density	3.2 (vs air)	<a href="#">[6]</a>

| Explosive Limits | 1.3 - 8.7 % (v/v) |[\[4\]](#)[\[7\]](#) |

## Synthesis and Reactivity

### Industrial Production

Industrially, **4-Methylpyridine** is produced through two primary methods:

- Isolation from Coal Tar: It is a natural component of coal tar, from which it can be isolated.[\[1\]](#)

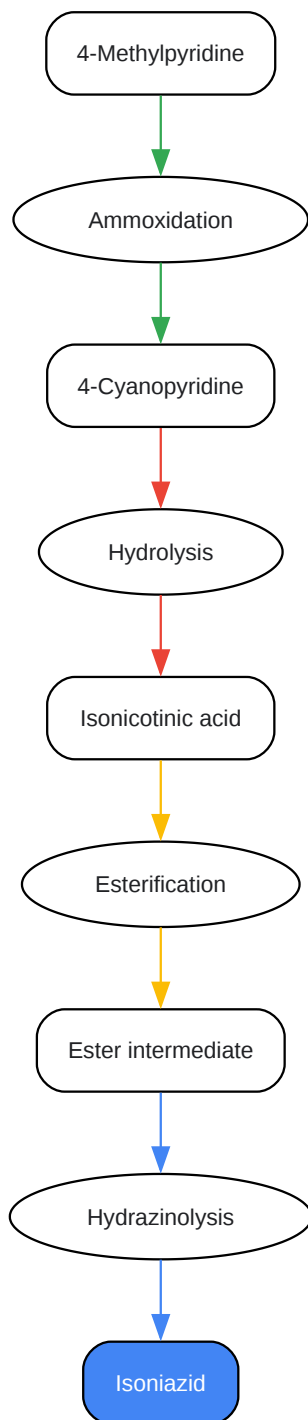
- Chemical Synthesis: The more common method involves the reaction of acetaldehyde with ammonia over an oxide catalyst. This process also yields the 2-methylpyridine isomer as a byproduct.[1]

## Chemical Reactivity

The chemical reactivity of **4-Methylpyridine** is dictated by the pyridine ring and the methyl group. The nitrogen atom in the ring provides a site for protonation and coordination, making the molecule a weak base.[8] The methyl group can be functionalized, but reactions on the aromatic ring are more common.[8] It serves as a versatile precursor in a variety of substitution and coupling reactions.[8]

A significant application of **4-Methylpyridine** is its use as a precursor in the synthesis of other commercially important compounds.[1] For instance, the ammoxidation of **4-methylpyridine** yields 4-cyanopyridine, a key intermediate for numerous derivatives, including the well-known antituberculosis drug, Isoniazid.[1]

## Synthesis of Isoniazid from 4-Methylpyridine

[Click to download full resolution via product page](#)

Caption: Synthetic pathway of Isoniazid starting from **4-Methylpyridine**.

## Applications in Research and Drug Development

**4-Methylpyridine** and its derivatives are crucial building blocks in the synthesis of a wide range of pharmaceuticals and agrochemicals.[\[4\]](#)[\[8\]](#)

- **Pharmaceuticals:** It is a key starting material for the anti-tuberculosis drug Isoniazid.[\[1\]](#)[\[8\]](#) Its derivatives, such as 3-bromo-**4-methylpyridine**, are instrumental in synthesizing proton pump inhibitors (PPIs) for treating conditions like GERD and in the development of phosphodiesterase type 4 (PDE4) inhibitors for inflammatory diseases.[\[9\]](#)
- **Agrochemicals:** The pyridine structure is leveraged to create active molecules in herbicides and insecticides.[\[8\]](#)
- **Catalysis:** It can function as a catalyst or co-catalyst in various chemical reactions.[\[8\]](#)
- **Research:** Analogs of **4-methylpyridine** are subjects of research for new therapeutic agents. For example, 2-amino-**4-methylpyridine** derivatives have been investigated as potent and selective inhibitors of inducible nitric oxide synthase (iNOS), which is a target in inflammatory conditions.[\[10\]](#)

## Experimental Protocols

Detailed methodologies for experiments involving **4-Methylpyridine** are crucial for reproducible research. Below are summaries of protocols from published literature.

### Protocol 1: Synthesis of a Copper Polysulfide Cluster

This protocol describes the use of **4-Methylpyridine** as a coordinating solvent in the synthesis of a copper-polysulfide cluster,  $\text{Cu}_4\text{S}_{10}(\text{4-methylpyridine})_4$ .[\[11\]](#)

Materials:

- Copper(I) sulfide ( $\text{Cu}_2\text{S}$ ) powder
- Sulfur ( $\text{S}_8$ )
- **4-Methylpyridine** (solvent)

- Hexane

#### Procedure:

- Under an argon atmosphere, add Cu<sub>2</sub>S powder (0.478 g, 3 mmol) and sulfur (0.384 g, 12 mmol) to 75 mL of **4-methylpyridine** in a reaction flask.[\[11\]](#)
- Stir the mixture at 25 °C for 24 hours.[\[11\]](#)
- Filter the resulting red solution to remove any unreacted solids.[\[11\]](#)
- Mix the filtrate with 125 mL of hexane to precipitate the product.[\[11\]](#)
- To grow single crystals for X-ray diffraction, slowly diffuse hexane into a **4-methylpyridine** solution of the product.[\[11\]](#)

#### Characterization:

- The structure of the resulting red crystals was determined by single-crystal X-ray diffraction.[\[11\]](#)
- Infrared and Raman spectroscopy were used to identify S-S stretching modes.[\[11\]](#)
- UV/Visible spectroscopy and cyclic voltammetry were used to study the electronic and electrochemical properties of the cluster.[\[11\]](#)

## Protocol 2: Synthesis of 2-Amino-4-methylpyridine Analogues

This protocol outlines a general step in the synthesis of 6-substituted 2-amino-4-methylpyridine analogues, which are studied as iNOS inhibitors.[\[10\]](#) This specific example details the methylation of a hydroxyl group.

#### Materials:

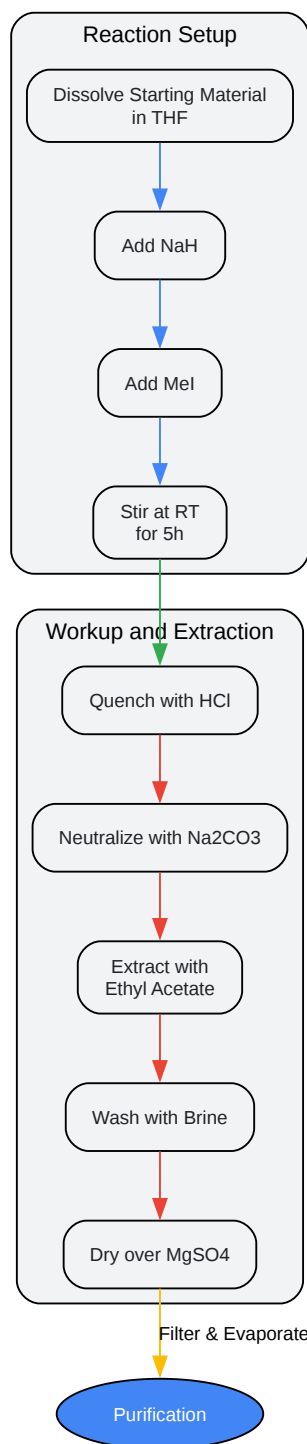
- 1-(6-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylpyridin-2-yl)propan-2-ol (starting material, compound 7 in the source)

- Tetrahydrofuran (THF), freshly distilled
- Sodium hydride (NaH), 60% in mineral oil
- Methyl iodide (MeI)
- 1 N Hydrochloric acid (HCl)
- Saturated aqueous sodium carbonate ( $\text{Na}_2\text{CO}_3$ )
- Ethyl acetate
- Brine
- Magnesium sulfate ( $\text{MgSO}_4$ )

Procedure:

- Dissolve the starting material (0.9 g, 3.68 mmol) in 20 mL of freshly distilled THF.[\[10\]](#)
- Add 60% NaH in mineral oil (0.3 g, 12.6 mmol) to the solution.[\[10\]](#)
- After 5 minutes, add MeI (0.5 mL, 8.03 mmol) to the reaction mixture.[\[10\]](#)
- Stir the mixture at room temperature for 5 hours.[\[10\]](#)
- Quench the reaction by adding an aqueous 1 N HCl solution, followed by neutralization with a saturated aqueous  $\text{Na}_2\text{CO}_3$  solution.[\[10\]](#)
- Extract the product with ethyl acetate (3 x 20 mL).[\[10\]](#)
- Wash the combined organic layers with brine (30 mL) and dry over  $\text{MgSO}_4$ .[\[10\]](#)
- The final product, 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-6-(2-methoxypropyl)-**4-methylpyridine**, is then purified.[\[10\]](#)

## General Workflow for Synthesis and Purification

[Click to download full resolution via product page](#)



Caption: A generalized workflow for the synthesis and purification of a **4-methylpyridine** derivative.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 4-Methylpyridine - Wikipedia [en.wikipedia.org]
- 2. 4-Methylpyridine | (C<sub>5</sub>H<sub>4</sub>N)CH<sub>3</sub> | CID 7963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pyridine, 4-methyl- [webbook.nist.gov]
- 4. 4-Methylpyridine | 108-89-4 [chemicalbook.com]
- 5. Showing Compound 4-Methylpyridine (FDB004424) - FooDB [foodb.ca]
- 6. chemwhat.com [chemwhat.com]
- 7. 4-Methylpyridine for synthesis | 108-89-4 [sigmaaldrich.com]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ntrs.nasa.gov [ntrs.nasa.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 4-Methylpyridine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b042270#4-methylpyridine-cas-number-and-iupac-name]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)